molecular formula C26H30N2O5S B7697929 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide

Cat. No. B7697929
M. Wt: 482.6 g/mol
InChI Key: COIBNGOKYSZPKC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide, also known as JNJ-63533054, is a novel chemical compound that has shown promising results in scientific research for the treatment of various diseases.

Mechanism of Action

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide is a selective and potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and survival of cancer cells. By inhibiting this interaction, this compound can induce cell death in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces cell death in cancer cells by inhibiting the c-Myc/Max protein-protein interaction, which is essential for cell growth and survival. Additionally, this compound has been shown to reduce inflammation and pain, indicating its potential therapeutic applications in these areas.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide is its selectivity and potency in inhibiting the c-Myc/Max protein-protein interaction. This selectivity makes it an attractive candidate for further research and development. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide has shown promising results in preclinical studies, indicating its potential therapeutic applications in various diseases. Some of the future directions for research on this compound include investigating its efficacy in clinical trials, exploring its potential applications in other diseases, and developing more efficient methods for administering the compound in lab experiments.
In conclusion, this compound is a novel chemical compound that has shown promising results in scientific research for the treatment of various diseases. Its selectivity and potency in inhibiting the c-Myc/Max protein-protein interaction make it an attractive candidate for further research and development. However, more research is needed to investigate its efficacy in clinical trials and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide involves a multi-step process that includes the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to obtain 3,4-dimethoxy-N-phenethylbenzenesulfonamide. This compound is then reacted with 4-methylbenzylamine to obtain the final product, this compound.

Scientific Research Applications

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methylbenzyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation and pain.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-20-9-11-22(12-10-20)18-27-26(29)19-28(16-15-21-7-5-4-6-8-21)34(30,31)23-13-14-24(32-2)25(17-23)33-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIBNGOKYSZPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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